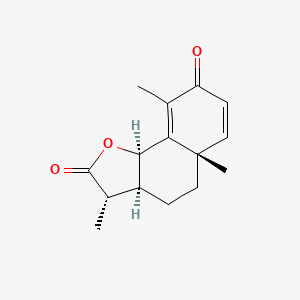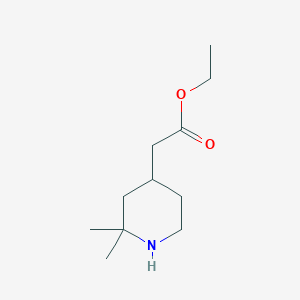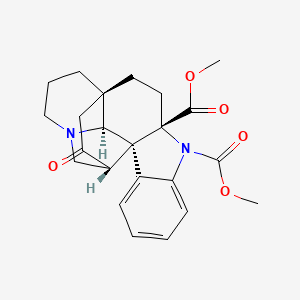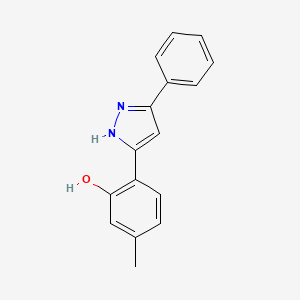
6,11-alpha(H)-Santonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-alpha(H)-Santonin is a natural product found in Artemisia diffusa with data available.
Applications De Recherche Scientifique
Role in Inflammation and Immune Response
6,11-alpha(H)-Santonin's influence on the immune system is noted, particularly in the context of inflammation. Studies indicate that compounds like 6,11-alpha(H)-Santonin may have a role in modulating inflammatory responses, which is a critical aspect of immune function. This modulation could be pivotal in the treatment or management of inflammatory diseases. For instance, cytokines such as TNF-alpha and IL-6 are significantly higher in depressed subjects, hinting at the activation of the inflammatory response system in depression. This suggests a potential therapeutic application of 6,11-alpha(H)-Santonin in managing depression-linked inflammation (Dowlati et al., 2010). Similarly, the alpha and theta classes of defensins, key components of the innate immune system, also underscore the importance of molecules like 6,11-alpha(H)-Santonin in immune defense mechanisms (Zhao & Lu, 2014).
Antioxidant Properties
The potential antioxidant capacity of 6,11-alpha(H)-Santonin is noteworthy. Antioxidants play a crucial role in neutralizing free radicals and preventing cellular damage. The detailed review of various tests used to determine antioxidant activity, such as the ORAC and HORAC tests, emphasizes the significance of understanding and measuring the antioxidant potential of compounds like 6,11-alpha(H)-Santonin, which could have extensive applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Photocatalytic Applications
In the field of renewable energy and environmental remediation, the photocatalytic activity of certain compounds is of significant interest. Materials with a lower band gap, like α-Fe2O3, exhibit good photocatalytic activity, and 6,11-alpha(H)-Santonin may also possess similar properties, potentially absorbing a large portion of the visible solar spectrum. This property could make it a promising candidate for applications in photocatalytic water treatment and water splitting, marking its importance in the efficient utilization of solar energy (Mishra & Chun, 2015).
Molecular Imaging and Biomarker Applications
The role of molecular imaging in cancer detection and treatment is increasingly recognized. Integrin family members are significant in tumor angiogenesis, and imaging integrin expression is crucial for early lesion detection and monitoring therapeutic efficacy against cancer. Compounds like 6,11-alpha(H)-Santonin, with potential biomarker properties, can be instrumental in developing novel imaging agents, thereby contributing to personalized medicine and enhancing cancer treatment outcomes (Cai, Niu, & Chen, 2008).
Propriétés
Numéro CAS |
1618-78-6 |
|---|---|
Nom du produit |
6,11-alpha(H)-Santonin |
Formule moléculaire |
C18H20N2S |
Poids moléculaire |
0 |
Nom IUPAC |
(3S,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13+,15-/m0/s1 |
SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]furan-2-carboxamide](/img/no-structure.png)


